

An In-depth Technical Guide to Methyl 5-aminonicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-aminonicotinate**

Cat. No.: **B1302331**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 5-aminonicotinate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of extensive research data specifically on **Methyl 5-aminonicotinate**, this guide also includes information on closely related nicotinic acid derivatives to provide a broader context for its potential applications and experimental considerations.

Chemical Identity and Synonyms

Methyl 5-aminonicotinate is a pyridine derivative with a methyl ester and an amino group at the 5-position of the pyridine ring. A comprehensive list of its synonyms and identifiers is crucial for accurate literature searches and material sourcing.

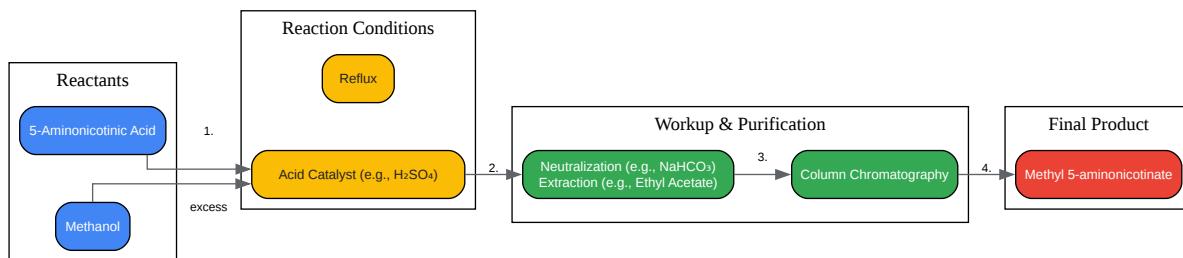
Table 1: Synonyms and Chemical Identifiers for **Methyl 5-aminonicotinate**

Identifier Type	Value
Systematic Name	Methyl 5-aminopyridine-3-carboxylate
Common Synonyms	5-Aminonicotinic acid methyl ester[1]
	3-Amino-5-(methoxycarbonyl)pyridine[2]
	5-Amino-nicotinic acid methyl ester[2]
	Methyl 5-amino-3-pyridinecarboxylate[2]
CAS Number	36052-25-2[1][2][3][4][5]
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [2][3][4]
Molecular Weight	152.15 g/mol [4]
MDL Number	MFCD04038688[4][5]
Beilstein/REAXYS Number	128569
PubChem Substance ID	329760519
InChI	InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3
SMILES	COC(=O)c1cncc(N)c1

Physicochemical Properties

Understanding the physicochemical properties of **Methyl 5-aminonicotinate** is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for **Methyl 5-aminonicotinate**


Property	Value	Source
Physical State	Off-white solid	[2]
Melting Point	135-137 °C	[2]
Boiling Point	319.4 °C at 760 mmHg	[2]
Density	1.239 g/cm ³	[2]
Flash Point	147 °C	[2]
Storage Temperature	2-8°C	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 5-aminonicotinate** is not readily available in peer-reviewed literature, a general and plausible synthetic route can be inferred from the synthesis of analogous compounds. The most common approach involves the esterification of 5-aminonicotinic acid.

General Synthesis Workflow

The following diagram illustrates a typical laboratory-scale synthesis of **Methyl 5-aminonicotinate** from 5-aminonicotinic acid.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **Methyl 5-aminonicotinate**.

Illustrative Experimental Protocol (Adapted from related syntheses)

Disclaimer: The following protocol is a generalized procedure based on the esterification of similar aromatic carboxylic acids and should be optimized for the specific synthesis of **Methyl 5-aminonicotinate**.

Objective: To synthesize **Methyl 5-aminonicotinate** via acid-catalyzed esterification of 5-aminonicotinic acid.

Materials:

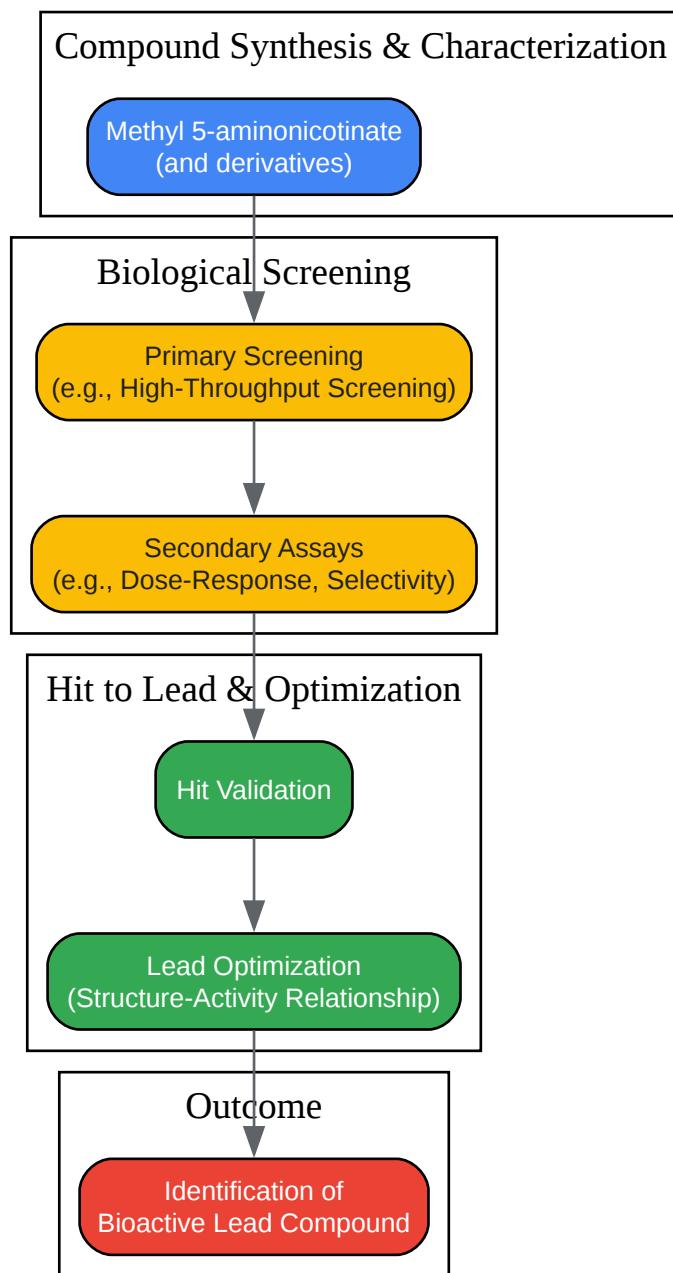
- 5-Aminonicotinic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Ethyl acetate
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of 5-aminonicotinic acid in an excess of methanol at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

- Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **Methyl 5-aminonicotinate**.

Applications in Drug Discovery and Development


Nicotinic acid and its derivatives are known to be important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While specific biological data for **Methyl 5-aminonicotinate** is scarce, its structural motifs suggest potential as a building block for the synthesis of more complex bioactive molecules.

Potential as a Synthetic Intermediate

The amino and ester functionalities of **Methyl 5-aminonicotinate** provide versatile handles for further chemical modifications. The amino group can be acylated, alkylated, or used in the formation of various heterocyclic rings. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides. These transformations allow for the generation of diverse chemical libraries for screening against various biological targets.

Screening for Biological Activity

Given the lack of specific biological data, a logical next step for researchers would be to screen **Methyl 5-aminonicotinate** and its derivatives for various biological activities. The following diagram outlines a general workflow for such a screening process.

[Click to download full resolution via product page](#)

A general workflow for the biological screening of a novel chemical entity.

Signaling Pathway Involvement

Currently, there is no specific information in the public domain detailing the involvement of **Methyl 5-aminonicotinate** in any particular signaling pathway. Research on related nicotinic acid derivatives has shown interactions with various cellular targets, but direct evidence for

Methyl 5-aminonicotinate is lacking. Further investigation is required to elucidate its mechanism of action and potential biological targets.

Conclusion

Methyl 5-aminonicotinate is a readily accessible chemical entity with potential as a versatile building block in the synthesis of novel bioactive molecules. While direct experimental and biological data are limited, its structural relationship to other pharmacologically active nicotinic acid derivatives suggests that it is a compound worthy of further investigation in the field of drug discovery and development. The experimental outlines and workflows provided in this guide offer a starting point for researchers interested in exploring the chemical and biological properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-methyl-6-(methyl(phenyl)amino)nicotinate | Benchchem [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. appchemical.com [appchemical.com]
- 4. Methyl 5-aminopyridine-3-carboxylate , 97% , 36052-25-2 - CookeChem [cookechem.com]
- 5. 36052-25-2 Cas No. | Methyl 5-aminonicotinate | Apollo [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-aminonicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1302331#synonyms-for-methyl-5-aminonicotinate\]](https://www.benchchem.com/product/b1302331#synonyms-for-methyl-5-aminonicotinate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com